molecular formula C12H17N5O2 B2757631 8-(azepan-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 299419-35-5

8-(azepan-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2757631
CAS RN: 299419-35-5
M. Wt: 263.301
InChI Key: XBEDZGNBDDXQLF-UHFFFAOYSA-N
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Description

“8-(azepan-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione” is a chemical compound with the molecular formula C12H17N5O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. It’s important to note that the understanding of such reactions would typically require experimental data or peer-reviewed research, which is not available in this case .

Scientific Research Applications

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. The mechanism of action usually refers to how a compound interacts at the molecular level, often in a biological context. This information is typically derived from detailed scientific studies .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the search results. It’s important to handle all chemicals with appropriate safety measures, and any specific hazards would typically be listed in a material safety data sheet .

properties

IUPAC Name

8-(azepan-1-yl)-3-methyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2/c1-16-9-8(10(18)15-12(16)19)13-11(14-9)17-6-4-2-3-5-7-17/h2-7H2,1H3,(H,13,14)(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEDZGNBDDXQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Azepan-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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